2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene
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Overview
Description
2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene is a highly fluorinated thiophene derivative This compound is notable for its unique structural features, which include multiple pentafluorophenyl groups and sulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene typically involves the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Pentafluorophenyl Groups: Pentafluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and specific solvents to facilitate the reaction.
Addition of Sulfanyl Groups: The sulfanyl groups are added through thiolation reactions, which may involve the use of thiolating agents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to ensure high purity and yield, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug design, particularly for creating compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene involves its interaction with various molecular targets. The pentafluorophenyl groups enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity to specific targets. The sulfanyl groups may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Bis(pentafluorophenyl)zinc: Another fluorinated compound with similar structural features but different reactivity and applications.
Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane: Shares the pentafluorophenyl groups but has a different core structure, leading to distinct chemical properties.
Uniqueness
2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene is unique due to the combination of its thiophene core and multiple pentafluorophenyl and sulfanyl groups. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
602302-48-7 |
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Molecular Formula |
C28F20S3 |
Molecular Weight |
812.5 g/mol |
IUPAC Name |
2,5-bis(2,3,4,5,6-pentafluorophenyl)-3,4-bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]thiophene |
InChI |
InChI=1S/C28F20S3/c29-3-1(4(30)8(34)11(37)7(3)33)23-27(50-25-19(45)15(41)13(39)16(42)20(25)46)28(51-26-21(47)17(43)14(40)18(44)22(26)48)24(49-23)2-5(31)9(35)12(38)10(36)6(2)32 |
InChI Key |
WVPZIVBVGJESMM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)SC5=C(C(=C(C(=C5F)F)F)F)F |
Origin of Product |
United States |
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